2-(Ethoxymethyl)-3,5,6-trimethylpyrazine
CAS No.: 79074-44-5
Cat. No.: VC18423846
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79074-44-5 |
|---|---|
| Molecular Formula | C10H16N2O |
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 2-(ethoxymethyl)-3,5,6-trimethylpyrazine |
| Standard InChI | InChI=1S/C10H16N2O/c1-5-13-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3 |
| Standard InChI Key | MEUDNGHLWXHGLG-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC1=NC(=C(N=C1C)C)C |
Introduction
Structural and Molecular Characteristics of Pyrazine Derivatives
Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. Substituted pyrazines, such as 2-(ethoxymethyl)-3,5,6-trimethylpyrazine, exhibit diverse functional groups that influence their physicochemical and biological properties.
Molecular Architecture
The compound 2-(ethoxymethyl)-3,5,6-trimethylpyrazine features:
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A pyrazine core with methyl groups at positions 3, 5, and 6.
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An ethoxymethyl (-CH2OCH2CH3) substituent at position 2.
This structure differs from closely related compounds like 2-ethyl-3,5,6-trimethylpyrazine (PubChem CID: 28518) , which substitutes position 2 with an ethyl group (-CH2CH3) instead of ethoxymethyl.
Table 1: Comparative Molecular Properties
Synthesis and Chemical Reactivity
While no direct synthesis routes for 2-(ethoxymethyl)-3,5,6-trimethylpyrazine are documented, analogous pyrazines provide methodological blueprints.
Synthesis of Ethyl-Substituted Pyrazines
The synthesis of 2-ethyl-3,5,6-trimethylpyrazine involves:
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Maillard Reaction: Thermal reaction between reducing sugars and amino acids, producing alkylpyrazines as byproducts .
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Oxidation and Functionalization: For example, oxidation of 2,3,5-trimethylpyrazine with hydrogen peroxide yields hydroxylated intermediates, which can undergo further alkylation or esterification .
Hypothetical Synthesis of 2-(Ethoxymethyl) Derivatives
Introducing an ethoxymethyl group likely requires:
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Etherification: Reaction of a hydroxymethylpyrazine intermediate with ethyl bromide under basic conditions.
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Protection-Deprotection Strategies: To prevent unwanted side reactions at other methyl groups.
Metabolic Pathways and Biotransformation
Studies on 2,3,5-trimethylpyrazine metabolites reveal phase I and II biotransformation processes relevant to ethoxymethyl analogs .
Phase I Metabolism
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Oxidation: Hydroxylation of methyl groups to form pyrazine-carboxylic acids (e.g., 3,6-dimethylpyrazine-2-carboxylic acid) .
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Demethylation: Removal of methyl groups, though less common in heavily substituted pyrazines.
Phase II Metabolism
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Glucuronidation: Conjugation with glucuronic acid, observed in metabolites like (3,6-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide .
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Sulfation: Formation of sulfate esters, such as (3,5-dimethylpyrazine-2-yl-)methyl-sulfate .
Table 2: Dominant Metabolites of Trimethylpyrazines
| Metabolite | Structure | Relative Abundance (%) |
|---|---|---|
| 3,6-Dimethylpyrazine-2-carboxylic acid | Carboxylic acid at position 2 | 45 |
| (3,6-Dimethylpyrazine-2-yl-)methyl-sulfate | Sulfate ester at position 2 | <5 |
Industrial and Flavor Applications
Pyrazines are pivotal in flavor chemistry due to their low odor thresholds and "roasty" or "nutty" sensory profiles.
Role of Ethoxymethyl Substitution
The ethoxymethyl group may enhance:
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Volatility: Compared to bulkier substituents, improving aroma release.
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Solubility: Ether linkages could increase compatibility with lipid-based matrices.
Comparative Flavor Impact
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2-Ethyl-3,5,6-trimethylpyrazine: Contributes to coffee and roasted nut aromas .
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Hypothetical Ethoxymethyl Analog: Potential for novel flavor profiles in baked goods or savory applications.
Analytical Characterization
Robust identification of pyrazine derivatives relies on advanced spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR)
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1H NMR: Methyl groups appear as singlets (δ 2.5–3.0 ppm), while ethoxymethyl protons show split signals (δ 3.3–4.0 ppm) .
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13C NMR: Pyrazine ring carbons resonate at δ 140–160 ppm, with ethoxymethyl carbons at δ 60–70 ppm .
Mass Spectrometry (MS)
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